molecular formula C13H24O2 B1614479 l-Menthyl propionate CAS No. 4951-48-8

l-Menthyl propionate

Cat. No.: B1614479
CAS No.: 4951-48-8
M. Wt: 212.33 g/mol
InChI Key: PELLUIPPBKHUAB-UHFFFAOYSA-N
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Description

l-Menthyl propionate is an ester derived from l-menthol and propionic acid It is known for its pleasant minty aroma and is commonly used in the fragrance and flavor industry

Preparation Methods

Synthetic Routes and Reaction Conditions

l-Menthyl propionate can be synthesized through the esterification of l-menthol with propionic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, the use of immobilized enzymes, such as lipases, has been explored to achieve enantioselective synthesis of this compound, providing a more environmentally friendly and sustainable production method .

Chemical Reactions Analysis

Types of Reactions

l-Menthyl propionate primarily undergoes hydrolysis, oxidation, and reduction reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to l-menthol and propionic acid.

    Oxidation: Oxidative reactions can convert this compound into various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the ester group, potentially leading to the formation of alcohols or other reduced compounds.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: l-Menthol and propionic acid.

    Oxidation: Various oxidized derivatives of this compound.

    Reduction: Reduced forms of the ester, potentially leading to alcohols.

Scientific Research Applications

l-Menthyl propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of l-menthyl propionate is primarily related to its interaction with sensory receptors. Similar to l-menthol, it activates the cold-sensitive TRPM8 receptors in the skin, leading to a cooling sensation. This activation inhibits calcium ion currents in neuronal membranes, which may also contribute to its analgesic properties . Additionally, this compound may interact with other molecular targets, such as kappa-opioid receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    l-Menthol: The parent compound of l-menthyl propionate, known for its cooling and analgesic properties.

    Menthyl acetate: Another ester of l-menthol, used for its fragrance and flavor properties.

    Menthyl salicylate: Known for its analgesic and anti-inflammatory effects.

Uniqueness

This compound stands out due to its specific ester structure, which imparts unique chemical and sensory properties. Compared to l-menthol, it has a more pronounced fruity aroma, making it particularly valuable in the fragrance industry. Its ester linkage also provides different reactivity and stability profiles compared to other menthol derivatives .

Properties

CAS No.

4951-48-8

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) propanoate

InChI

InChI=1S/C13H24O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3

InChI Key

PELLUIPPBKHUAB-UHFFFAOYSA-N

Isomeric SMILES

CCC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C

SMILES

CCC(=O)OC1CC(CCC1C(C)C)C

Canonical SMILES

CCC(=O)OC1CC(CCC1C(C)C)C

density

0.918-0.923

86014-82-6
4951-48-8

physical_description

Clear colorless liquid/fruity cool aroma

solubility

Practically insoluble to insoluble
Sparingly soluble (in ethanol)

Origin of Product

United States

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